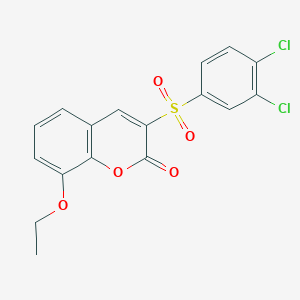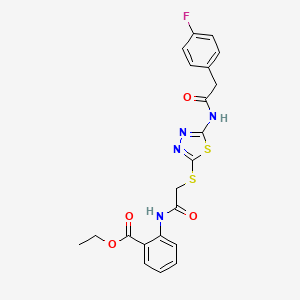![molecular formula C17H19N3O3S B2904272 N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946324-33-0](/img/structure/B2904272.png)
N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Evaluation
A study by M. Faheem explored the computational and pharmacological potentials of novel derivatives, including a compound structurally related to N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide. The research focused on evaluating these compounds for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This compound demonstrated moderate inhibitory effects in various assays, showcasing its potential in medical and pharmacological research fields (Faheem, 2018).
Anion Coordination and Structural Orientation
D. Kalita and J. Baruah examined the anion coordination capabilities and spatial orientations of stretched amide derivatives, including compounds closely related to the one . Their work highlighted the unique geometries and self-assembly capabilities of these compounds, providing insights into their potential applications in materials science and nanotechnology (Kalita & Baruah, 2010).
Structural Aspects and Properties
Research by A. Karmakar, R. Sarma, and J. Baruah delved into the structural aspects and properties of salt and inclusion compounds derived from amides similar to this compound. Their findings on the interaction with various acids and the resulting crystal structures contribute valuable knowledge to the field of crystal engineering and materials science (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Biological Screening
N. Patel et al. explored the synthesis and biological screening of quinoxaline-oxadiazole hybrids, incorporating structural motifs similar to the compound of interest. Their investigation into antimicrobial and antiprotozoal activities showcases the potential of such compounds in developing new therapeutic agents (Patel et al., 2017).
Metabolism and Environmental Impact
S. Coleman et al. conducted a study on the metabolism of chloroacetamide herbicides and their derivatives, which share structural similarities with this compound. This research is critical for understanding the environmental impact and degradation pathways of such compounds, contributing to environmental chemistry and toxicology (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-9-5-4-8-13(14)18-15(21)10-24-16-11-6-2-3-7-12(11)19-17(22)20-16/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALDRTQHSHRYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)



![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)


![1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2904203.png)


